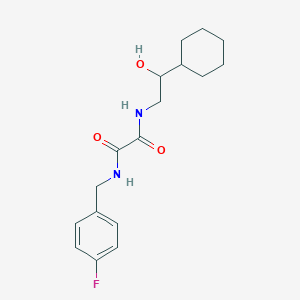

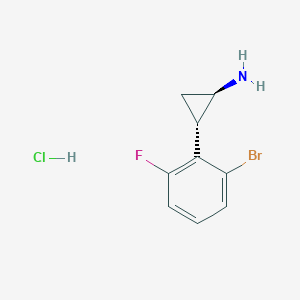

![molecular formula C22H19ClFN7 B3002111 N-(4-氯苯基)-2-[4-(4-氟苯基)哌嗪-1-基]蝶啶-4-胺 CAS No. 946242-51-9](/img/structure/B3002111.png)

N-(4-氯苯基)-2-[4-(4-氟苯基)哌嗪-1-基]蝶啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pteridine derivatives, such as the one , often involves nucleophilic aromatic substitution reactions. In the case of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a potent inhibitor of the cAMP-specific phosphodiesterase isoenzyme family PDE4, the synthesis process yields the compound and its derivatives free of positional isomers. The synthesis begins with 2,4,6,7-tetrachloropteridine and proceeds through the successive substitution of chlorine atoms with secondary amines, following a specific positional order of reactivity. The final structure is confirmed through X-ray crystallography, ensuring the accuracy of the synthesis process .

Molecular Structure Analysis

The molecular structure of pteridine derivatives is crucial for their interaction with target enzymes. For instance, the presence of a basic nitrogen in the 4'-position of the heterocyclic substituent, such as piperazine, is essential for high activity against PDE4. Systematic modifications of the compound's structure can significantly impact its inhibitory properties, as demonstrated by the evaluation of cAMP hydrolysis inhibition. The structural elements are therefore key to the compound's efficacy .

Chemical Reactions Analysis

The chemical reactivity of pteridine derivatives is influenced by the presence of substituents on the pteridine ring system. The order of reactivity for the nucleophilic aromatic substitution mentioned in the synthesis process is a clear example of how the molecular structure dictates the chemical reactions that these compounds can undergo. The specific reactivity order ensures that the desired derivatives are synthesized without the formation of positional isomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of pteridine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. For example, the presence of a piperazine ring can influence the compound's solubility in various solvents, which is important for its biological activity and interaction with biological targets. The modifications on the pteridine ring can also affect the compound's stability and its ability to bind to specific receptors or enzymes .

In the context of dopamine receptor ligands, the carboxamide linker plays a critical role in D3 receptor selectivity. The presence or absence of the carbonyl group in this linker can dramatically alter the binding affinity and selectivity for D3 receptors compared to D2 receptors. This highlights the importance of specific functional groups in determining the binding characteristics of these compounds .

The study of structure-affinity relationships in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand, reveals that modifications to the amide bond and the alkyl chain can decrease the affinity for the D(4) receptor. This suggests that the physical and chemical properties of these compounds, such as flexibility and electronic characteristics, are important for their receptor binding profiles .

Lastly, the synthesis of radiolabeled ligands, such as N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine, demonstrates the application of physical and chemical properties in the development of imaging agents. The radiochemical synthesis involves a fluoride displacement reaction, and the resulting compound's purity and yield are critical for its use in sigma receptor imaging .

科学研究应用

合成和化学性质

Fe 催化的氟桂利嗪合成:氟桂利嗪是一种钙通道阻滞剂类的药物,具有血管扩张作用,用于治疗偏头痛和癫痫等疾病。它通过涉及 N-肉桂酰基哌嗪和双(4-氟苯基)氯甲烷等方法合成 (Shakhmaev, Sunagatullina, & Zorin, 2016)。

哌嗪衍生物的合成:已经合成了一系列取代的 N-(4-(4-(2-卤代苯基)哌嗪-1-基)丁基)衍生物,显示出对多巴胺 D2 和 D3 受体的很高受体亲和力 (Saur 等,2007)。

抗精神病剂合成:合成了对多巴胺和血清素受体具有亲和力的新型丁酰苯酮,表明其作为抗精神病药物的潜力 (Raviña 等,2000)。

生物学和药理学应用

抗癌活性:某些带有哌嗪酰胺部分的 1,2,4-三嗪衍生物在针对乳腺癌细胞的研究中显示出有希望的抗增殖剂 (Yurttaş 等,2014)。

抗菌活性:一些 1,2,4-三唑衍生物显示出良好的抗菌活性,这对于解决细菌和真菌感染至关重要 (Bektaş 等,2007)。

抗结核和抗癌研究:使用 1-(4-氯苯基)环丙基](哌嗪-1-基)甲酮合成的化合物显示出显着的抗结核和抗癌活性 (Mallikarjuna, Padmashali, & Sandeep, 2014)。

晶体学和结构分析

晶体结构分析:对 4-[双(4-氟苯基)甲基]哌嗪-1-鎓苦味酸盐的研究提供了对分子结构和相互作用的见解,这对于理解药物特性很重要 (Betz 等,2011)。

作用机制

Target of Action

Similar compounds have been found to target the insect ryanodine receptor . The ryanodine receptor plays a crucial role in the regulation of calcium release within cells, and is a promising target for the development of novel insecticides .

Mode of Action

It can be inferred from similar compounds that it may act as an activator of the insect ryanodine receptor . This activation could lead to an increase in intracellular calcium levels, disrupting normal cellular processes .

Biochemical Pathways

Disruption of these pathways can lead to a variety of downstream effects, including muscle contraction, neurotransmitter release, and cell death .

Result of Action

Based on its potential target, it can be inferred that the compound may cause an increase in intracellular calcium levels, leading to disruption of normal cellular processes .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClFN7/c23-15-1-5-17(6-2-15)27-21-19-20(26-10-9-25-19)28-22(29-21)31-13-11-30(12-14-31)18-7-3-16(24)4-8-18/h1-10H,11-14H2,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKCJNSAOMCXTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClFN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol](/img/structure/B3002032.png)

![tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate](/img/structure/B3002034.png)

![4-(4-ethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3002037.png)

![N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3002040.png)

![1-[(2-Methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B3002041.png)

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)

![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)